ML-60218

Description

RNA Polymerase III (Pol III) is responsible for transcribing small non-coding RNAs, including tRNAs, 5S rRNA, and U6 snRNA, which are critical for translation and cellular homeostasis. Key Pol III inhibitors include:

- ML-60218: A synthetic indazolo-sulfonamide that selectively inhibits Pol III by binding to its active site, blocking tRNA synthesis.

- α-Amanitin: A cyclic peptide from Amanita mushrooms that inhibits Pol II at low concentrations (IC₅₀ ~0.01 μg/ml) and Pol III at higher doses, disrupting elongation.

- Tagetitoxin: A bacterial-derived toxin that induces template-dependent transcriptional pausing in Pol III.

- Maf1: An endogenous protein that represses Pol III by sequestering initiation factors and occluding the active site.

Properties

IUPAC Name |

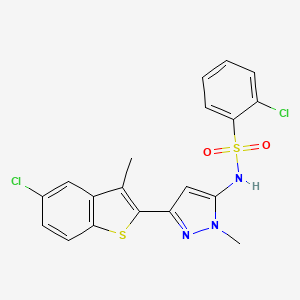

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDTTLISMIOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384980 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577784-91-9 | |

| Record name | RNA Polymerase III Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ML-60218 involves multiple steps, starting with the preparation of the core structure, which includes a benzo[b]thiophene moiety. The synthetic route typically involves:

Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of chloro and methyl groups at specific positions on the benzo[b]thiophene ring.

Coupling reactions: Attachment of the pyrazole and sulfonamide groups to the core structure through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ML-60218 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ML-60218 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of RNA polymerase III and its effects on transcription.

Biology: Employed in studies investigating the role of RNA polymerase III in cellular processes and its involvement in diseases.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated RNA polymerase III activity, such as certain cancers

Mechanism of Action

ML-60218 exerts its effects by specifically inhibiting RNA polymerase III. It binds to the enzyme and prevents the transcription of small non-coding RNAs, which are essential for various cellular processes. This inhibition leads to the disruption of viroplasms and hampers the formation of new viral particles . The molecular targets of this compound include the largest subunit of RNA polymerase III, Rpo31p, and other components of the transcription machinery .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Structural Insights : Cryo-EM studies of Maf1-Pol III complexes reveal how Maf1 occludes the DNA-binding cleft, providing a blueprint for designing synthetic inhibitors.

- Viral Defense : Pol III transcribes viral DNA into dsRNA, activating RIG-I. This compound blocks this process, suggesting utility in antiviral therapies.

- Cancer Relevance : Pol III output is elevated in tumors; selective inhibitors like this compound reduce proliferation without affecting Pol I/II-dependent housekeeping genes.

Biological Activity

RNA polymerase III (Pol III) is a critical enzyme responsible for synthesizing various small RNA molecules, including tRNA and 5S rRNA, which are essential for protein synthesis and cellular function. Inhibiting Pol III has emerged as a promising therapeutic strategy in cancer treatment and other diseases. This article reviews the biological activity of RNA Polymerase III inhibitors, focusing on their mechanisms of action, effects on cancer cells, and potential therapeutic applications.

RNA Polymerase III inhibitors can disrupt the transcriptional processes mediated by Pol III. The most notable inhibitors include small-molecule compounds such as UK-118005 and ML-60218, which have shown broad-spectrum activity against Pol III transcription systems derived from various organisms, including yeast and human cells.

Key Mechanisms:

- Inhibition of tRNA Synthesis: Compounds like UK-118005 inhibit tRNA gene transcription in vitro, demonstrating their ability to target Pol III directly .

- Selective Targeting of Subunits: The inhibitor this compound has been found to specifically inhibit the activity of Pol III in cancer cells, leading to reduced cell proliferation and increased differentiation .

- Modulation of Cellular Pathways: Inhibition of Pol III can affect key signaling pathways, such as the NF-κB pathway, enhancing the sensitivity of cancer cells to apoptosis-inducing agents like TNFα .

Effects on Cancer Cells

Research has shown that targeting RNA Polymerase III can significantly impact cancer cell behavior. In particular, the depletion of POLR3G, a subunit of Pol III enriched in undifferentiated cells, leads to differentiation and proliferative arrest in prostate cancer cells .

Case Studies:

- Prostate Cancer: Inhibition of POLR3G resulted in decreased proliferation and induced differentiation in cancer stem cells .

- Colorectal Cancer: Studies indicated that Pol III inhibition augmented the cytotoxic effects of TNFα, suggesting a potential therapeutic strategy for sensitizing cancer cells to treatment .

- Liver Cancer: Silencing STAT3, which positively regulates Pol III transcription, resulted in reduced expression of Pol III products and impaired cell proliferation .

Data Tables

| Compound | IC50 (µM) | Targeted Organism | Biological Activity |

|---|---|---|---|

| UK-118005 | Not specified | Yeast | Inhibits tRNA synthesis; broad-spectrum activity |

| This compound | Not specified | Human | Reduces cell proliferation; induces differentiation |

| RNA Pol III Inhibitor (CAS 577784-91-9) | 27 (human), 32 (S. cerevisiae) | Human & Yeast | Broad-spectrum inhibitory activity |

Research Findings

Recent studies have highlighted the potential of RNA Polymerase III inhibitors as anti-cancer agents:

- STAT3 Regulation: STAT3 has been shown to enhance Pol III-directed transcription, linking it to cell proliferation. Inhibition of this pathway may provide a dual approach for cancer treatment by targeting both STAT3 and Pol III .

- Longevity Studies: Interestingly, Pol III inhibition has been associated with increased lifespan in model organisms like yeast and worms, indicating its broader biological significance beyond cancer .

Q & A

Q. What is the molecular mechanism by which RNA Polymerase III inhibitors block tRNA transcription, and how does this affect cellular homeostasis?

RNA Polymerase III (Pol III) inhibitors, such as ML-60218, bind to the enzyme's active site, preventing transcription of small non-coding RNAs like tRNAs and 5S rRNA. This inhibition disrupts protein synthesis machinery, leading to growth arrest in yeast and mammalian cells. For example, in Plasmodium falciparum, depletion of the Pol III regulator PfMaf1 increases tRNA-Valine and RUF6 ncRNA levels by threefold, perturbing cellular homeostasis without immediate cell death . Methodologically, this is assessed via qPCR for tRNA levels and growth assays under inhibitor treatment .

Q. Which model systems are most suitable for studying RNA Pol III inhibition in vivo?

Common models include:

- Yeast : For mechanistic studies due to conserved Pol III machinery (IC₅₀ = 32 µM for S. cerevisiae) .

- Plasmodium falciparum : To study parasite-specific transcriptional regulation using conditional knockdown systems (e.g., PfMaf1-FKBP degradation) .

- Mammalian cell lines : For immune response analysis (e.g., THP-1 cells treated with 25 µM this compound to assess IFN-α production) .

Q. What are the standard experimental concentrations and exposure times for RNA Pol III inhibitors in cell culture?

- Concentration : 25–75 µM this compound is typical for mammalian cells .

- Exposure : Pre-treatment for 24 hours before infection or stress induction ensures transcriptional inhibition .

- Controls : Include DMSO vehicle controls and viability assays (e.g., Giemsa staining) to distinguish cytostatic vs. cytotoxic effects .

Advanced Research Questions

Q. How can contradictory data on RNA Pol III inhibitor efficacy (e.g., growth arrest vs. sustained viability) be resolved?

Discrepancies arise from model-specific compensatory mechanisms. For example, Plasmodium parasites lacking PfMaf1 show no immediate death despite tRNA overproduction, suggesting redundant stress-response pathways . To address this:

- Perform time-course transcriptomics to identify alternative regulatory networks.

- Use dual inhibition strategies (e.g., combining Pol III and proteasome inhibitors) to block compensatory protein turnover .

Q. What methodologies are recommended for studying RNA Pol III inhibitors in innate immune signaling?

- Viral infection models : Treat glial cells with 25 µM this compound before HSV-1/MHV-68 infection to quantify IFN-β via ELISA and phospho-IRF3 via immunoblotting .

- Cytosolic DNA sensing : Use RNA Pol III inhibitors to block RIG-I-mediated IFN responses, validated by 3DPCR for APOBEC3A-edited DNA .

- Kinase inhibition assays : JNK1/2 inhibitors (e.g., SP600125) can dissect ethanol-induced ERα/Pol III crosstalk in breast cancer .

Q. How do RNA Pol III inhibitors synergize with epigenetic modulators in cancer therapy?

In pancreatic cancer, this compound combined with HDAC inhibitors (e.g., Vorinostat) induces apoptosis via dual suppression of tRNA synthesis and chromatin remodeling. Methodologically:

- Measure cell cycle arrest (flow cytometry for G1/S phase).

- Assess apoptotic markers (caspase-3 cleavage, Annexin V staining) .

Data Interpretation & Ethical Considerations

Q. What are key pitfalls in interpreting RNA Pol III inhibition data?

- False negatives : Delayed growth defects (e.g., Plasmodium viability after 8 cycles without Shield-1) require longitudinal assays .

- Off-target effects : Validate specificity via rescue experiments (e.g., tRNA overexpression) .

- Context-dependent outcomes : Alcohol upregulates Pol III in ER+ breast cancer via JNK1/ERα/Brf1, but not in ER− cells; always include receptor-status controls .

Q. How can researchers ensure ethical rigor when using RNA Pol III inhibitors in translational studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.